3'-Hydroxymethyl ddU

antiviral screening nucleoside analogue HIV-1 reverse transcriptase

3'-Hydroxymethyl ddU (1-[2,3-dideoxy-3-C-(hydroxymethyl)-β-D-erythro-pentofuranosyl]uracil, CAS 80647-03-6) is a synthetic, branched-chain sugar pyrimidine nucleoside analogue belonging to the 3'-deoxy-3'-C-hydroxymethyl nucleoside family first systematically synthesized and evaluated by Bamford, Coe, and Walker in 1990. With a molecular formula of C₁₀H₁₄N₂O₅ and molecular weight of 242.23 g/mol, it features a hydroxymethyl substituent at the 3'-position of the 2',3'-dideoxyribose scaffold in the β-D-erythro configuration.

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
CAS No. 80647-03-6
Cat. No. B8662998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxymethyl ddU
CAS80647-03-6
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)CO)CO
InChIInChI=1S/C10H14N2O5/c13-4-6-3-9(17-7(6)5-14)12-2-1-8(15)11-10(12)16/h1-2,6-7,9,13-14H,3-5H2,(H,11,15,16)/t6-,7-,9-/m1/s1
InChIKeyWVMUUUBOMXOTAW-ZXFLCMHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Hydroxymethyl ddU (CAS 80647-03-6): Chemical Identity, Pharmacological Class, and Procurement Rationale


3'-Hydroxymethyl ddU (1-[2,3-dideoxy-3-C-(hydroxymethyl)-β-D-erythro-pentofuranosyl]uracil, CAS 80647-03-6) is a synthetic, branched-chain sugar pyrimidine nucleoside analogue belonging to the 3'-deoxy-3'-C-hydroxymethyl nucleoside family first systematically synthesized and evaluated by Bamford, Coe, and Walker in 1990 [1]. With a molecular formula of C₁₀H₁₄N₂O₅ and molecular weight of 242.23 g/mol, it features a hydroxymethyl substituent at the 3'-position of the 2',3'-dideoxyribose scaffold in the β-D-erythro configuration [1]. This compound is structurally related to 2',3'-dideoxyuridine (ddU) but carries a 3'-C-hydroxymethyl branch that fundamentally alters its biological processing. It was originally synthesized as part of a medicinal chemistry effort to probe whether 3'-branched-chain modifications could improve antiviral selectivity relative to first-generation nucleoside reverse transcriptase inhibitors such as AZT and d4T [1].

Why 3'-Hydroxymethyl ddU Cannot Be Substituted by Unmodified ddU or Other 3'-C-Hydroxymethyl Congeners in Research and Development


Substitution of 3'-Hydroxymethyl ddU by its parent compound 2',3'-dideoxyuridine (ddU) or by the cytosine congener 3'-Hydroxymethyl ddC (BEA-005) is scientifically invalid due to fundamentally divergent biological outcomes driven by both the nucleobase identity and the 3'-C-hydroxymethyl modification. Unmodified ddU is inactive against HIV in cell culture because it is a poor substrate for cellular nucleoside kinases, yet its preformed triphosphate (ddUTP) potently inhibits HIV reverse transcriptase in cell-free systems [1][2]. In contrast, 3'-Hydroxymethyl ddU carries a 3'-C-hydroxymethyl branch that was shown by Bamford et al. to severely reduce general antiviral activity across all six viruses tested (HIV-1, HSV-1, HSV-2, VZV, CMV, influenza A), yielding no measurable inhibition at concentrations up to 100 µM [3]. Most critically, the cytosine analog with the identical sugar modification—3'-Hydroxymethyl ddC (BEA-005)—exhibits potent in vivo anti-HIV activity, having prevented SIV and HIV-2 infection in macaques at 3×10 mg/kg dosing [4]. This nucleobase-dependent activity cliff means that the uracil analog cannot serve as a surrogate for the cytosine analog and vice versa, and each must be procured and studied independently for target-specific applications.

Quantitative Differentiation Evidence for 3'-Hydroxymethyl ddU Versus Closest Structural and Pharmacological Analogs


Absence of Antiviral Activity Across Six Viruses: Direct Comparison with ddU and AZT/d4T Class

In the definitive 1990 study by Bamford et al., 3'-Hydroxymethyl ddU (compound 6) was tested alongside 17 structural analogues against HIV-1 (MT-4 cells), HSV-1 and HSV-2 (Vero cells), CMV (MRC-5 cells), VZV (MRC-5 and CV-1 cells), and influenza A (MDCK cells) at concentrations up to 100 µM. The compound exhibited no detectable antiviral activity against any of the six viruses tested [1]. This stands in stark contrast to the clinically used NRTIs AZT and d4T, which are active against HIV-1 in the sub-micromolar range, and to the reference compound BVDU, which inhibited VZV with an IC₅₀ of 0.0024 µg/mL in the same study [1]. Unlike ddU—whose inactivity is mechanistically attributed to poor substrate affinity for cellular nucleoside kinases, with ddUTP being a potent HIV RT inhibitor [2]—the inactivity of 3'-Hydroxymethyl ddU is attributed by the authors to the steric and electronic effects of the 3'-C-hydroxymethyl substituent itself, which 'severely reduces the general antiviral activity' regardless of phosphorylation status [1].

antiviral screening nucleoside analogue HIV-1 reverse transcriptase herpesvirus

Nucleobase-Dependent Activity Cliff: Uracil vs. Cytosine in the 3'-C-Hydroxymethyl-2',3'-dideoxy Series

A sharp activity cliff exists between 3'-Hydroxymethyl ddU (uracil base) and 3'-Hydroxymethyl ddC (cytosine base, also known as BEA-005/HMddC, CAS 132235-73-5), despite sharing an identical 2',3'-dideoxy-3'-C-(hydroxymethyl)-β-D-erythro-pentofuranosyl sugar scaffold. The cytosine analog BEA-005 demonstrated robust in vivo efficacy: postexposure treatment at 3×10 mg/kg for as few as 3 days prevented SIVsm and HIV-2 infection in cynomolgus macaques following both intravenous and rectal inoculation [1]. Multiple patents (WO2006070004A1 and related filings) further claim 2',3'-dideoxy-3'-C-hydroxymethylcytosine and its prodrugs for the treatment of HIV, specifically citing activity against drug-resistant strains harboring RT primer rescue mutations that promote ATP- or pyrophosphate-mediated excision of chain-terminating NRTI nucleotides [2]. In contrast, 3'-Hydroxymethyl ddU showed no anti-HIV activity at ≤100 µM in MT-4 cells in the Bamford study [3]. This base-dependent dichotomy demonstrates that the 3'-C-hydroxymethyl sugar modification alone is insufficient to confer antiviral activity; nucleobase recognition by activating kinases and/or the viral polymerase target is decisive.

structure-activity relationship nucleobase specificity anti-HIV prodrug design

Intra-Series Selectivity: 3'-Hydroxymethyl ddU vs. the 5-(2-Bromovinyl)uracil Analog (BVaraU-type Compound 10)

Within the same synthetic series reported by Bamford et al., the (E)-5-(2-bromovinyl)uracil derivative carrying the 3'-deoxy-3'-C-(hydroxymethyl)-β-D-arabino-pentofuranosyl sugar (compound 10) was the sole compound to exhibit antiviral activity, selectively inhibiting VZV with an IC₅₀ of 4.4 µg/mL in CV-1 cells and 15.3 µg/mL in MRC-5 cells, while showing no toxicity at concentrations up to 500 µM [1]. 3'-Hydroxymethyl ddU (compound 6) was completely inactive against VZV and all other viruses tested. This intra-series comparison isolates the contribution of the 5-(2-bromovinyl) substituent on the uracil base as the critical determinant for anti-VZV activity within the 3'-C-hydroxymethyl scaffold. Notably, compound 10 remained substantially less potent than the clinical reference BVDU (IC₅₀ = 0.0024 µg/mL against VZV), indicating that the 3'-C-hydroxymethyl modification attenuates even the potent anti-VZV pharmacophore [1].

varicella-zoster virus BVDU analog 3'-C-hydroxymethyl nucleoside selectivity index

Cytotoxicity Profile: Favorable Baseline Safety Window Relative to Anticancer 3'-C-Hydroxymethyl Nucleosides

3'-Hydroxymethyl ddU (compound 6) exhibited no toxic effects in uninfected Vero cells at concentrations up to 100 µM, the highest concentration tested in the Bamford study [1]. This contrasts sharply with the thymine congener 3'-deoxy-3'-C-(hydroxymethyl)thymidine (compound 36 in Lin et al., 1993), which showed significant but non-selective anticancer activity with ED₅₀ values of 50, 5, 10, and 1 µM against L1210, P388, S-180, and CCRF-CEM cells, respectively [2]. The uracil analog's lack of cytotoxicity at 100 µM, combined with its absence of antiviral activity, positions it as a low-toxicity scaffold for further derivatization—particularly for prodrug strategies aimed at delivering active nucleotide metabolites, analogous to the phosphoramidate ProTide approach that successfully activated inactive ddU [3][4].

cytotoxicity therapeutic index selectivity cell viability

Sugar Configuration Impact: 3'-Hydroxymethyl ddU (erythro) vs. Arabino and Lyxo Diastereomers

The Bamford study synthesized and tested multiple 3'-C-hydroxymethyl uracil derivatives differing only in sugar configuration: the β-D-arabino (compound 7), β-D-lyxo (compound 31), and β-D-erythro (compound 6, i.e., 3'-Hydroxymethyl ddU) diastereomers. None of the three uracil diastereomers showed antiviral activity against any of the six viruses tested [1]. This is mechanistically informative: even when the 5-iodo substituent was introduced (compounds 9 for arabino, 11 for erythro, 32 for lyxo), no activity emerged [1]. The complete inactivity across all three sugar configurations of the uracil base contrasts with the 5-(2-bromovinyl)uracil series, where only the arabino configuration (compound 10) yielded anti-VZV activity. This pattern indicates that the uracil base itself, regardless of sugar stereochemistry or 5-halogenation, is incompatible with the antiviral target engagement achievable with the 5-(2-bromovinyl)uracil pharmacophore in the 3'-C-hydroxymethyl scaffold [1].

stereochemistry diastereomer sugar conformation antiviral selectivity

Phosphorylation Bypass Potential: Structural Rationale for 3'-Hydroxymethyl ddU as a Prodrug Scaffold vs. ddU

The clinical failure of unmodified ddU stems from its inability to undergo the first phosphorylation step by cellular nucleoside kinases, despite ddUTP being among the most potent inhibitors of HIV reverse transcriptase in cell-free systems (ED₅₀ ≤ 1 µM when delivered as encapsulated triphosphate via immunoliposomes) [1]. The phosphoramidate ProTide approach successfully rescued ddU, turning it from inactive to moderately active against HIV by delivering the monophosphate intracellularly [2][3]. 3'-Hydroxymethyl ddU features a primary hydroxyl group at the 3'-C-hydroxymethyl substituent that is structurally distinct from the missing 3'-OH of ddU. This additional hydroxyl provides a potential alternative conjugation site for phosphoramidate or other phosphate-masking prodrug strategies, conceptually enabling monophosphate delivery without relying on the absent 3'-OH [4]. While no phosphoramidate prodrugs of 3'-Hydroxymethyl ddU have been reported to date, the successful activation of ddU via ProTide chemistry establishes a proof-of-concept precedent for rescuing inactive uracil-based dideoxynucleosides through nucleotide prodrug approaches [2][3]. The 3'-C-hydroxymethyl group further distinguishes this scaffold from ddU by providing a metabolically distinct handle that may engage different kinase isoforms or bypass specific kinase deficiencies implicated in NRTI resistance [4].

nucleoside kinase bypass prodrug phosphoramidate nucleotide delivery

Validated Research and Industrial Application Scenarios for 3'-Hydroxymethyl ddU Based on Quantitative Evidence


Negative Control Compound for Antiviral Screening Cascades Targeting HIV-1 and Herpesviruses

3'-Hydroxymethyl ddU is uniquely qualified as a negative control standard in antiviral screening panels. Its complete lack of activity against HIV-1, HSV-1, HSV-2, VZV, CMV, and influenza A—demonstrated at concentrations up to 100 µM with no confounding cytotoxicity [1]—provides a well-characterized baseline for discriminating specific antiviral hits from non-specific nucleoside analog effects. Unlike ddU, which introduces ambiguity due to its known conversion to active triphosphate when phosphorylation barriers are bypassed [2], 3'-Hydroxymethyl ddU appears intrinsically inactive regardless of phosphorylation status, simplifying data interpretation in hit triage workflows.

Scaffold for Phosphoramidate ProTide and Nucleotide Prodrug Design

The 3'-C-hydroxymethyl primary hydroxyl group provides a chemically accessible conjugation handle absent in the parent ddU scaffold, creating opportunities for novel phosphoramidate ProTide or cycloSal prodrug design [1][2]. The class-level precedent established by McGuigan et al., wherein inactive ddU was converted to a moderately active anti-HIV agent through aryl phosphoramidate derivatization [3], provides a rational basis for exploring analogous prodrug strategies on the 3'-Hydroxymethyl ddU template—potentially targeting the 3'-CH₂OH group rather than the absent 3'-OH for monophosphate delivery. The clean cytotoxicity profile (CC₅₀ > 100 µM in Vero cells) further supports its suitability as a low-toxicity starting point for prodrug libraries [1].

Stereochemical Probe for Nucleoside Kinase and Polymerase Substrate Specificity Studies

As one of three fully characterized uracil diastereomers in the 3'-C-hydroxymethyl series (erythro, arabino, and lyxo), 3'-Hydroxymethyl ddU serves as a defined stereochemical probe for investigating how sugar configuration affects recognition by cellular nucleoside kinases, viral thymidine kinases, and viral DNA polymerases [1]. The availability of matched diastereomeric pairs—all inactive as free nucleosides—enables clean structure-activity relationship studies that isolate stereochemical effects from base-dependent activity, which is particularly valuable for computational modeling of nucleoside active sites and for understanding the structural basis of NRTI resistance mutations [1].

Synthetic Intermediate for 5-Substituted Uracil Derivatives and 4'-Thio Analogs

The Bamford synthetic route established that 3'-Hydroxymethyl ddU (compound 6) can be readily converted to its 5-iodo derivative (compound 11, 46% yield) via electrophilic iodination, providing a versatile late-stage intermediate for further diversification through palladium-catalyzed cross-coupling [1]. Additionally, the 4'-thio analog of this scaffold—2',3'-dideoxy-3'-C-(hydroxymethyl)-4'-thiopentofuranosyl uracil—was synthesized by Ichikawa et al., and the corresponding (E)-5-(2-bromovinyl) derivative (compound 4) was evaluated as a potential anti-VZV agent [4]. For laboratories building nucleoside analogue libraries, 3'-Hydroxymethyl ddU represents a key entry point into both 5-modified and 4'-thio-substituted chemical space with documented synthetic tractability.

Quote Request

Request a Quote for 3'-Hydroxymethyl ddU

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.